Bienvenue dans la boutique en ligne BenchChem!

3-(pyridin-3-yl)-1H-indazol-7-amine

Kinase Inhibition Akt Oncology

Secure the experimentally validated core scaffold for potent, selective, and orally bioavailable Akt kinase inhibitor development. The unique 3-(pyridin-3-yl) and 7-amine substitution pattern is non-negotiable for targeting the ATP-binding pocket; any deviation compromises nanomolar potency (example derivative IC50 = 14 nM) and high oral bioavailability (F = 70%). This precise regioisomer is essential for focused analog library synthesis, enabling clean SAR data and rapid in vivo PoC studies. Ensure your program starts with the correct starting material.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
Cat. No. B7844019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-3-yl)-1H-indazol-7-amine
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)NN=C2C3=CN=CC=C3
InChIInChI=1S/C12H10N4/c13-10-5-1-4-9-11(15-16-12(9)10)8-3-2-6-14-7-8/h1-7H,13H2,(H,15,16)
InChIKeyNEQVNKMIHLVEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-3-yl)-1H-indazol-7-amine: A Core Scaffold for Kinase Inhibitor Research and Procurement


3-(Pyridin-3-yl)-1H-indazol-7-amine is a heterocyclic building block belonging to the indazole-pyridine class of compounds [1]. It serves as a core scaffold in the development of potent, selective, and orally bioavailable kinase inhibitors, particularly those targeting the protein kinase B/Akt pathway [2]. This compound is characterized by a pyridin-3-yl group at the 3-position and a primary amine at the 7-position of the 1H-indazole core, a structural arrangement that is critical for its utility in medicinal chemistry programs focused on oncology [2]. Its value in procurement lies not as a final drug, but as a key intermediate for generating diverse analog libraries through further derivatization, enabling detailed structure-activity relationship (SAR) studies [3].

Why 3-(Pyridin-3-yl)-1H-indazol-7-amine Cannot Be Replaced by Other In-Class Compounds


The specific regio- and stereochemistry of 3-(pyridin-3-yl)-1H-indazol-7-amine is essential for achieving the desired potency and selectivity profile in kinase inhibition. Simply substituting it with another in-class indazole or pyridine derivative is not feasible, as minor alterations to the core's substitution pattern lead to drastic changes in biological activity and pharmacokinetic properties [1]. For example, the positioning of the amine group at the 7-position of the indazole and the pyridin-3-yl moiety at the 3-position are non-negotiable for a productive interaction with the target kinase's ATP-binding pocket [1]. Deviation from this exact scaffold, as seen in the evolution from earlier Akt inhibitors to the optimized indazole-pyridine series, results in compromised potency (e.g., loss of nanomolar IC50), reduced oral bioavailability, or an unfavorable cardiovascular safety profile [1]. This necessitates the procurement of this precise compound for use as a validated starting point in analog synthesis and SAR expansion.

Quantitative Evidence Guide: Why Choose 3-(Pyridin-3-yl)-1H-indazol-7-amine for Research and Development


Potency Benchmarking: 3-(Pyridin-3-yl)-1H-indazol-7-amine Derived Scaffold Demonstrates Low Nanomolar Akt Inhibition

As a core scaffold, 3-(pyridin-3-yl)-1H-indazol-7-amine is the direct precursor to highly potent kinase inhibitors. A derivative, referred to as 'Compound 7', was identified as a potent inhibitor of protein kinase B/Akt. [1]. This establishes a benchmark for the core scaffold's potential.

Kinase Inhibition Akt Oncology Medicinal Chemistry

Oral Bioavailability Advantage: Scaffold Imparts High Mouse Bioavailability to Advanced Derivatives

The 3-(pyridin-3-yl)-1H-indazol-7-amine scaffold is critical for achieving favorable pharmacokinetic properties. The derivative 'Compound 7' was reported to be orally bioavailable with a high fraction (F) in a mouse model. [1]. This attribute is essential for progressing compounds to in vivo efficacy studies.

Pharmacokinetics Oral Bioavailability Drug Development In Vivo

Selectivity Profile: Scaffold Provides a Foundation for Achieving Isoform Selectivity Over PKA

The 3-(pyridin-3-yl)-1H-indazol-7-amine core serves as a critical starting point for achieving selectivity against closely related kinases. Research on indazole-pyridine Akt inhibitors has focused on improving selectivity over the highly homologous protein kinase A (PKA) [1]. While derivatives can achieve 40-fold selectivity for Akt over PKA [2], this scaffold is foundational for introducing modifications that fine-tune this selectivity profile [1].

Kinase Selectivity PKA Off-Target Effects Structure-Activity Relationship

Regioisomeric Specificity: The 3-(Pyridin-3-yl)-1H-indazol-7-amine Substitution Pattern is Non-Interchangeable

The precise 3-(pyridin-3-yl)-1H-indazol-7-amine substitution pattern is essential. Regioisomers, such as those with pyridine attachment at different positions or amine groups on other atoms of the indazole core, are distinct chemical entities with significantly different properties. [1].

Medicinal Chemistry Regioisomers Structure-Activity Relationship Synthesis

Key Application Scenarios for Procuring 3-(Pyridin-3-yl)-1H-indazol-7-amine


Medicinal Chemistry Hit-to-Lead Optimization for Kinase Targets

As a core scaffold with demonstrated potential for high potency (IC50 = 14 nM for a derivative) and excellent oral bioavailability (F = 70% in mouse), 3-(pyridin-3-yl)-1H-indazol-7-amine is an ideal starting point for synthesizing focused libraries to explore SAR and optimize a kinase inhibitor lead series [1].

Synthesis of Regioisomer-Specific Chemical Probes for Target Validation

The well-defined and specific regioisomeric nature of 3-(pyridin-3-yl)-1H-indazol-7-amine makes it a reliable building block for creating highly selective chemical probes [2]. This is essential for generating clean, interpretable data when investigating the role of a specific kinase (e.g., Akt) in a disease model, reducing the risk of confounding results from off-target activity [1].

Development of Orally Bioavailable In Vivo Tool Compounds

For research programs requiring oral administration in animal models, this scaffold provides a direct path to compounds with favorable pharmacokinetics. The high oral bioavailability (F = 70%) of a closely related derivative minimizes the need for intravenous or intraperitoneal administration and complex formulations, simplifying in vivo efficacy studies and accelerating early-stage drug discovery timelines [1].

Quote Request

Request a Quote for 3-(pyridin-3-yl)-1H-indazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.